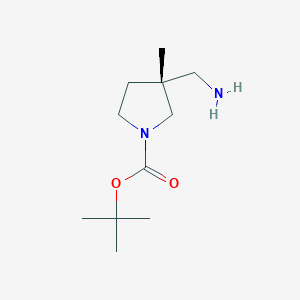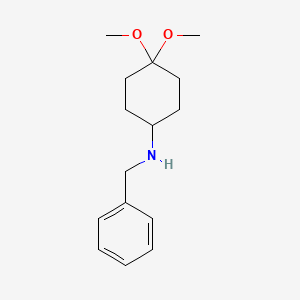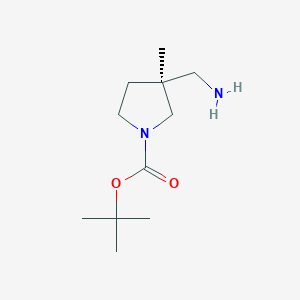
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: is a specialized chemical compound prominently used in various scientific disciplines such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and exhibit distinct properties that are valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate often involves a multi-step process. The primary steps include:
Starting with the preparation of 3-methylpyrrolidine.
Functionalization of the compound to introduce the aminomethyl group.
Incorporation of the tert-butyl ester at the carboxylate position.
Utilization of reagents such as tert-butyl chloroformate for the ester formation. Industrial Production Methods : On an industrial scale, this compound is produced using automated reactors with precise control over temperature and pH to ensure high yield and purity. Scale-up processes involve optimization of each step to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate undergoes a variety of reactions:
Oxidation and Reduction: : These reactions can modify the functional groups, impacting the reactivity of the compound.
Substitution: : The aminomethyl group can participate in nucleophilic substitution reactions. Common Reagents and Conditions : Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction respectively. Substitution reactions might involve reagents like halogenating agents or bases. Major Products : The resulting products depend on the reaction type, often forming derivatives with altered functional groups or enhanced reactivity for further applications.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology : It plays a role in biochemical research, particularly in the study of enzyme interactions and cellular mechanisms. Medicine : Potential therapeutic applications include acting as a precursor for drugs targeting specific enzymes or receptors. Industry : Utilized in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.
Mécanisme D'action
The mechanism by which tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects involves interactions at the molecular level:
Molecular Targets: : It interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: : The compound can alter signaling pathways, impacting cellular processes and functions.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures, tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out due to:
Unique Structural Features: : The specific configuration and functional groups provide distinct reactivity and binding properties.
Similar Compounds: : Analogous compounds might include other substituted pyrrolidines or aminomethyl derivatives, each with varying degrees of similarity and divergence in their applications and reactivities.
Hope that satisfies your curiosity. Anything else you're pondering over?
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
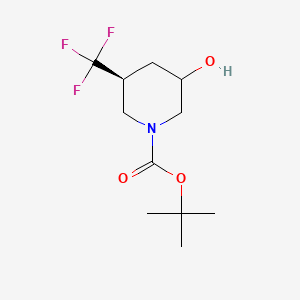
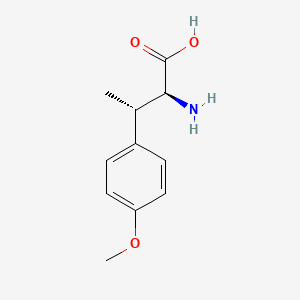
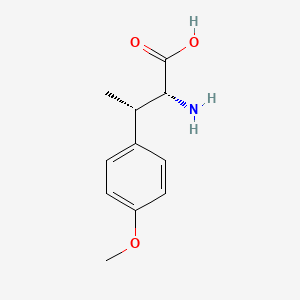
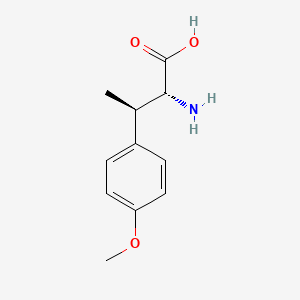
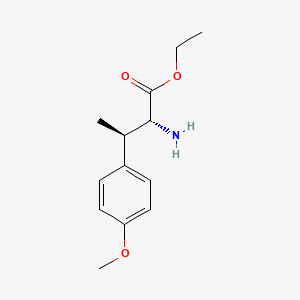
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)

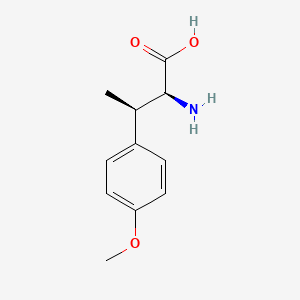
![benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)
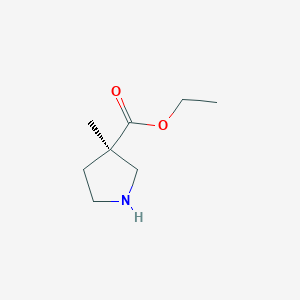
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl](/img/structure/B8195565.png)
